

Disease Control Rate of Trametinib in Progressive Pediatric LGG

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Compound Focus: Trametinib

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| Metric | Result |
|--------------------|---|
| Study Design | Multi-center, retrospective, centrally reviewed study [1] |
| Patient Population | 18 pediatric patients with progressive pLGG [1] |
| Treatment | Trametinib (MEK inhibitor) monotherapy [1] |

| Best Overall Response | - Partial Response (PR): 6 patients

- Minor Response (MR): 2 patients
- Stable Disease (SD): 10 patients [1] | | Disease Control Rate (DCR) | 100% (all 18 patients achieved PR, MR, or SD) [1] | | Molecular Background | Responses were observed in tumors with both KIAA1549::BRAF fusions and NF1 mutations [1] |

Experimental Protocol of the Cited Study

For research professionals, here are the key methodological details from the study:

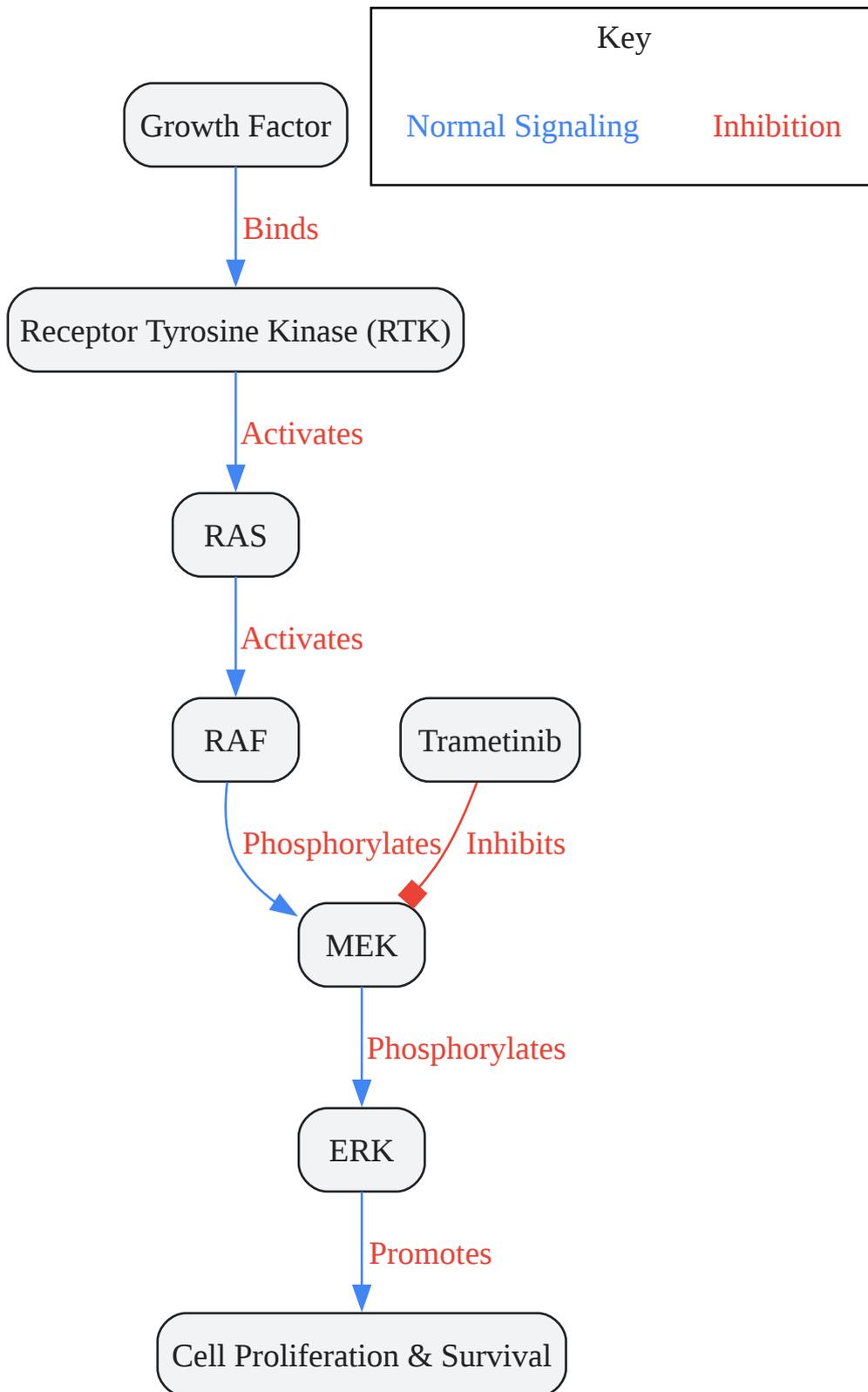
- **Objective and Design:** The study aimed to analyze the radiological response and toxicity of trametinib in a real-world setting. It was a retrospective analysis of patients treated between 2015 and 2019 as an individual treatment decision [1].

- **Patient Enrollment:** The cohort included 18 pediatric patients with progressive pLGG who had exhausted other standard treatment options [1].
- **Intervention:** Patients were treated with the MEK inhibitor **trametinib**. The median treatment time was 12.5 months [1].
- **Endpoint Assessment:**
 - **Efficacy:** Radiological response was assessed via **central radiology review**. Responses were categorized as per standard oncological criteria (PR, MR, SD) [1].
 - **Safety:** Toxicity was monitored and graded according to the **Common Terminology Criteria for Adverse Events (CTCAE)** [1].

The Scientific Rationale: Targeting the MAPK Pathway

The high efficacy of **trametinib** in pLGG is rooted in the tumor's biology. The vast majority of pLGGs are driven by alterations in the **MAPK signaling pathway** [2].

The diagram below illustrates how **trametinib** acts on this pathway.



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As the diagram shows, **trametinib** is a **MEK inhibitor** that directly targets a key step in this pathway, suppressing the aberrant signals that drive tumor growth [1] [2].

Key Takeaways for Researchers

- **High Efficacy in Refractory Disease:** The 100% DCR in this retrospective study is highly promising for a population with progressive disease, establishing **trametinib** as an effective targeted therapy option [1].
- **Broad Activity:** The drug showed activity across different molecular subtypes of pLGG (BRAF fusions and NF1), indicating its potential as a broader "pathway-targeting" agent [1].
- **Toxicity Profile:** While effective, treatment-related adverse events were common. The study reported that **89% of patients experienced adverse events**, with **44% experiencing severe (Grade III/IV) events** (e.g., skin rash, paronychia). This led to dose reduction in 33% of patients and treatment discontinuation in 11% [1]. Effective toxicity management is crucial for maintaining treatment.
- **Context in the Treatment Landscape:** Current research is focused on moving **trametinib**, and other MAPK pathway inhibitors, into earlier lines of therapy. For instance, the combination of **dabrafenib (a BRAF inhibitor) and trametinib** is now approved for first-line treatment of **BRAF V600E-mutant pLGG** [3] [4].

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